

An In-depth Technical Guide to the Physical Properties of 2-Fluoroctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoroctane

Cat. No.: B15492615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-Fluoroctane**. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes a visualization of a common synthetic pathway.

Core Physical Properties

2-Fluoroctane is a halogenated alkane with the chemical formula C₈H₁₇F. Its physical characteristics are crucial for understanding its behavior in various chemical and biological systems.

Quantitative Data Summary

The following tables present the known and predicted physical properties of **2-Fluoroctane**. Due to a lack of experimentally determined values for certain properties in publicly available literature, predicted values from reliable computational models are included and clearly noted.

Identifier	Value
IUPAC Name	2-Fluorooctane
Molecular Formula	C ₈ H ₁₇ F
CAS Number	407-95-4[1]
Molecular Weight	132.22 g/mol [1]
Canonical SMILES	CCCCCC(C)F[1]

Physical Property	Value	Type
Boiling Point	139 °C[2]	Experimental
Melting Point	-65.1 °C	Predicted
Density	0.806 g/cm ³	Predicted
Refractive Index	1.394	Predicted
Dipole Moment	1.83 D[2]	Experimental
Solubility in Water	Low (qualitative)	General for haloalkanes
Solubility in Organic Solvents	High (qualitative)	General for haloalkanes

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like **2-Fluorooctane**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and precise method for this determination is distillation.

Protocol:

- Place a small volume (e.g., 5-10 mL) of **2-Fluorooctane** in a round-bottom flask.

- Add a few boiling chips to ensure smooth boiling.
- Set up a simple distillation apparatus with a condenser and a collection flask.
- Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm of the condenser.
- Gently heat the flask.
- Record the temperature at which the liquid consistently condenses on the thermometer and drips into the condenser. This stable temperature is the boiling point.
- Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point is a key indicator of purity. Since **2-Fluorooctane** is a liquid at standard conditions, its melting point would be determined at low temperatures.

Protocol:

- Place a small sample of **2-Fluorooctane** in a capillary tube and seal it.
- Place the capillary tube in a melting point apparatus equipped with a cooling stage or in a Thiele tube with a suitable low-temperature bath (e.g., an alcohol/dry ice slurry).
- Slowly cool the sample until it solidifies.
- Gently and slowly warm the sample (approximately 1-2 °C per minute) while observing it through a magnifying lens.
- Record the temperature at which the first signs of melting are observed (the beginning of the melting range).
- Record the temperature at which the last solid crystal melts (the end of the melting range).[\[3\]](#) [\[4\]](#)[\[5\]](#)[\[6\]](#)

- For a pure compound, this range should be narrow.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid like **2-Fluorooctane**, this can be accurately measured using a pycnometer or a volumetric flask.

Protocol:

- Carefully weigh a clean, dry pycnometer or a small volumetric flask (e.g., 10 mL) on an analytical balance.
- Fill the pycnometer or flask to the calibration mark with **2-Fluorooctane**, ensuring there are no air bubbles.
- Weigh the filled pycnometer or flask.
- The mass of the **2-Fluorooctane** is the difference between the filled and empty weights.
- The volume is known from the calibration of the pycnometer or flask.
- Calculate the density by dividing the mass by the volume.
- Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is also used to assess purity. An Abbe refractometer is commonly used for this measurement.

Protocol:

- Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Place a few drops of **2-Fluorooctane** on the prism of the refractometer.

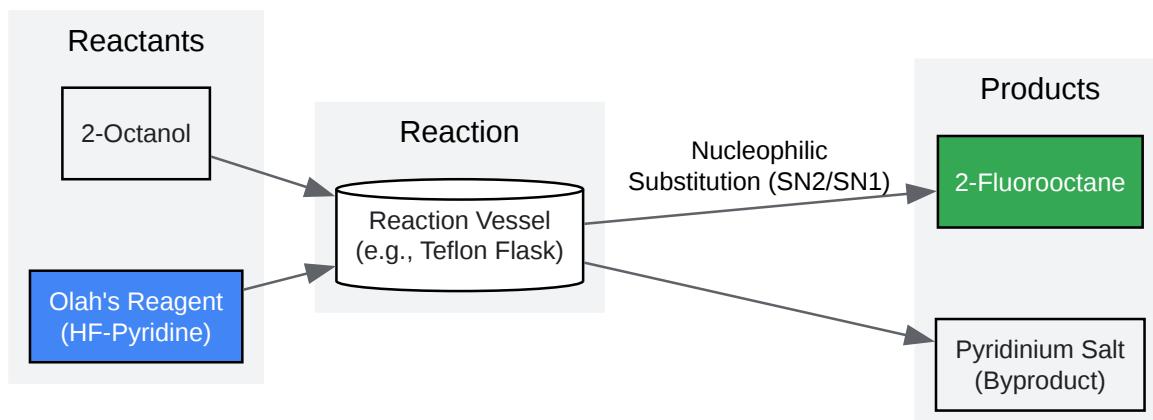
- Close the prism and allow the sample to reach thermal equilibrium with the instrument. The temperature should be controlled and recorded, typically at 20°C or 25°C.
- Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
- Read the refractive index value from the scale.
- Clean the prism thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue after the measurement.

Determination of Solubility

Solubility is typically determined qualitatively or quantitatively.

Qualitative Solubility Protocol:

- To determine solubility in water, add a small amount (e.g., 0.1 mL) of **2-Fluorooctane** to a test tube containing a known volume (e.g., 3 mL) of deionized water.
- Agitate the mixture and observe if the **2-Fluorooctane** dissolves to form a homogeneous solution or if it forms a separate layer. The formation of two layers indicates low solubility.
- Repeat the process with various organic solvents (e.g., ethanol, acetone, diethyl ether, hexane) to determine its solubility in non-polar and polar organic media.


Quantitative Solubility (Shake-Flask Method) Protocol:

- Prepare a series of vials containing a fixed volume of the solvent (e.g., water or an organic solvent).
- Add increasing, known amounts of **2-Fluorooctane** to each vial.
- Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, allow any undissolved solute to settle.

- Carefully extract a sample from the supernatant (the clear liquid phase).
- Analyze the concentration of **2-Fluorooctane** in the sample using a suitable analytical technique, such as gas chromatography (GC).
- The highest concentration achieved represents the solubility of **2-Fluorooctane** in that solvent at that temperature.[7]

Synthetic Pathway Visualization

A common method for the synthesis of alkyl fluorides is the nucleophilic substitution of an alcohol. The conversion of 2-octanol to **2-Fluorooctane** can be effectively achieved using Olah's reagent (a mixture of hydrogen fluoride and pyridine).[8]

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Fluorooctane** from 2-Octanol.

This guide provides a foundational understanding of the physical properties of **2-Fluorooctane**, essential for its application in research and development. The provided protocols offer standardized methods for the experimental determination of these properties, ensuring data accuracy and reproducibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acdlabs.com [acdlabs.com]
- 2. [PDF] QSPR Using MOLGEN-QSPR: The Example of Haloalkane Boiling Points | Semantic Scholar [semanticscholar.org]
- 3. adichemistry.com [adichemistry.com]
- 4. youtube.com [youtube.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. melting point determination: Topics by Science.gov [science.gov]
- 7. 1-Fluorooctane [webbook.nist.gov]
- 8. brainly.in [brainly.in]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Fluorooctane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15492615#physical-properties-of-2-fluorooctane\]](https://www.benchchem.com/product/b15492615#physical-properties-of-2-fluorooctane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com